Cas no 396-31-6 (3-Fluoroquinoline)

3-Fluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 3-Fluoroquinoline
- Quinoline, 3-fluoro-
- 3-Fluor-chinolin
- 3-fluoro-quinoline
- 3-Fluoro-quinolinium
- Quinoline,3-fluoro
- NSC 72370
- CHEMBL1162362
- NSC-72370
- K7451O19ML
- FLUOROQUINOLINE, 3-
- BS-16705
- MFCD00234493
- AKOS006272211
- SY260141
- UFIGOYSEDNHKGT-UHFFFAOYSA-
- NSC72370
- SCHEMBL426440
- DTXSID40192711
- 396-31-6
- UFIGOYSEDNHKGT-UHFFFAOYSA-N
- Q27282042
- CCRIS 2893
- FT-0708975
- SB68337
- InChI=1/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
- UNII-K7451O19ML
- CS-0155671
- EN300-118999
- F30311
- DB-081645
-
- MDL: MFCD00234493
- インチ: InChI=1S/C9H6FN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
- InChIKey: UFIGOYSEDNHKGT-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=CN=C2C=C1)F
計算された属性
- せいみつぶんしりょう: 147.04800
- どういたいしつりょう: 147.048427358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.216
- ゆうかいてん: 4-5 ºC
- ふってん: 238 ºC
- フラッシュポイント: 98 ºC
- 屈折率: 1.5902
- PSA: 12.89000
- LogP: 2.37390
3-Fluoroquinoline セキュリティ情報
3-Fluoroquinoline 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Fluoroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D765061-250mg |
3-FLUOROQUINOLINE |
396-31-6 | 95% | 250mg |
$185 | 2024-06-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10340-5g |
3-fluoroquinoline |
396-31-6 | 95% | 5g |
$1365 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU907-50mg |
3-Fluoroquinoline |
396-31-6 | 95% | 50mg |
898.0CNY | 2021-07-14 | |
TRC | F256260-50mg |
3-Fluoroquinoline |
396-31-6 | 50mg |
$ 375.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU907-200mg |
3-Fluoroquinoline |
396-31-6 | 95% | 200mg |
2061.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D783213-500mg |
3-Fluoroquinoline |
396-31-6 | 95% | 500mg |
$395 | 2024-06-03 | |
Enamine | EN300-118999-1.0g |
3-fluoroquinoline |
396-31-6 | 95% | 1g |
$650.0 | 2023-05-26 | |
eNovation Chemicals LLC | D765061-1g |
3-FLUOROQUINOLINE |
396-31-6 | 95% | 1g |
$325 | 2024-06-06 | |
abcr | AB461307-250mg |
3-Fluoroquinoline; . |
396-31-6 | 250mg |
€257.70 | 2025-02-14 | ||
A2B Chem LLC | AF74016-250mg |
3-Fluoroquinoline |
396-31-6 | 95% | 250mg |
$104.00 | 2024-04-20 |
3-Fluoroquinoline 関連文献
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1. 870. Heterocyclic fluorine compounds. Part VI. Fluoroisoquinoline N-oxidesM. Bellas,H. Suschitzky J. Chem. Soc. 1964 4561
-
Mariateresa Giustiniano,Andrea Basso,Valentina Mercalli,Alberto Massarotti,Ettore Novellino,Gian Cesare Tron,Jieping Zhu Chem. Soc. Rev. 2017 46 1295
-
3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constantsDavid Doddrell,Michael Barfield,William Adcock,Mohammad Aurangzeb,David Jordan J. Chem. Soc. Perkin Trans. 2 1976 402
-
Mengyang Shen,Hao Li,Xinying Zhang,Xuesen Fan Org. Chem. Front. 2022 9 5976
-
James P. Phelan,Rebecca J. Wiles,Simon B. Lang,Christopher B. Kelly,Gary A. Molander Chem. Sci. 2018 9 3215
-
Junji Ichikawa,Yukinori Wada,Hiroyuki Kuroki,Jun Mihara,Ryo Nadano Org. Biomol. Chem. 2007 5 3956
3-Fluoroquinolineに関する追加情報
Comprehensive Overview of 3-Fluoroquinoline (CAS No. 396-31-6): Properties, Applications, and Industry Insights
3-Fluoroquinoline (CAS No. 396-31-6) is a fluorinated derivative of quinoline, a heterocyclic aromatic compound widely utilized in pharmaceuticals, agrochemicals, and material science. The introduction of a fluorine atom at the 3-position of the quinoline ring enhances its reactivity and biological activity, making it a valuable intermediate in synthetic chemistry. This article delves into the molecular characteristics, synthetic routes, and emerging applications of 3-Fluoroquinoline, addressing trending topics such as fluorinated compounds in drug discovery and sustainable synthesis methods.
The growing demand for fluorinated heterocycles like 3-Fluoroquinoline is driven by their unique physicochemical properties, including improved metabolic stability and membrane permeability. Researchers frequently search for terms like "3-Fluoroquinoline synthesis", "CAS 396-31-6 applications", and "fluorine in medicinal chemistry", reflecting the compound's relevance in modern R&D. Its role in designing kinase inhibitors and antimicrobial agents aligns with the pharmaceutical industry's focus on targeted therapies and antibiotic resistance solutions.
From a structural perspective, 3-Fluoroquinoline exhibits a planar quinoline backbone with a fluorine substituent influencing its electronic distribution. This modification enables selective functionalization, a feature exploited in cross-coupling reactions and nucleophilic substitutions. Recent publications highlight its utility in constructing PET radiotracers and OLED materials, answering frequent queries about "fluoroquinolines in imaging" and "electronic materials development".
Environmental considerations surrounding fluorinated compounds have spurred interest in green chemistry approaches for 3-Fluoroquinoline production. Catalytic fluorination methods using transition metals or organocatalysts are gaining traction, addressing search trends like "eco-friendly fluorine incorporation". Regulatory-compliant handling protocols are also frequently discussed, though the compound falls outside hazardous material classifications under standard conditions.
Analytical characterization of CAS 396-31-6 typically involves GC-MS, NMR (particularly 19F-NMR), and HPLC purity testing. These techniques verify the compound's identity for applications requiring high-precision intermediates, such as pharmaceutical grade synthesis. The market for fluorinated building blocks continues expanding, with 3-Fluoroquinoline serving as a key component in fragment-based drug design libraries.
Industrial scale production of 3-Fluoroquinoline employs both batch and continuous flow processes, with optimization focusing on yield improvement and waste reduction. Patent analyses reveal growing IP activity around fluoroquinoline derivatives, particularly in antiviral and anticancer applications. This aligns with search engine data showing increased interest in "quinoline-based therapeutics" and "fluorine in oncology drugs".
Future research directions may explore 3-Fluoroquinoline's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), areas generating substantial academic interest. The compound's balance of aromaticity and fluorophilicity makes it attractive for designing functional materials, answering niche queries about "heterocycles in materials science". As analytical techniques advance, new biological targets for fluorinated quinolines are likely to emerge.
In summary, 3-Fluoroquinoline (CAS No. 396-31-6) represents a versatile scaffold bridging multiple scientific disciplines. Its continued importance reflects broader trends in fluorine chemistry and heterocyclic compound utilization, with applications ranging from life sciences to advanced materials. The compound's evolving role ensures sustained relevance in both academic and industrial research landscapes.
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